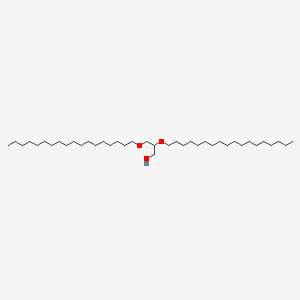

2,3-Bis(octadecyloxy)propan-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dioctadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHCYTDFERPPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H80O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884220 | |

| Record name | 1-Propanol, 2,3-bis(octadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6076-38-6 | |

| Record name | 2,3-Bis(octadecyloxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6076-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2,3-bis(octadecyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006076386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2,3-bis(octadecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 2,3-bis(octadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-bis(octadecyloxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Bis(octadecyloxy)propan-1-ol: Properties, Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Bis(octadecyloxy)propan-1-ol, a synthetic dialkyl ether lipid, is a molecule of significant interest in the fields of drug delivery and cell signaling research. Its structural analogy to the endogenous second messenger diacylglycerol (DAG), combined with its enhanced chemical stability, makes it a valuable tool for the development of advanced therapeutic delivery systems, particularly lipid nanoparticles (LNPs). This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological roles of 2,3-Bis(octadecyloxy)propan-1-ol.

Chemical and Physical Properties

2,3-Bis(octadecyloxy)propan-1-ol is a long-chain diether lipid. The ether linkages, in contrast to the ester bonds found in naturally occurring diacylglycerols, confer a high degree of chemical stability, rendering it resistant to enzymatic degradation by lipases. This stability is a key attribute for its use in pharmaceutical formulations.

General Properties

| Property | Value | Source |

| Chemical Name | 2,3-Bis(octadecyloxy)propan-1-ol | ECHEMI[1] |

| Synonyms | 1,2-O-Dioctadecyl-rac-glycerol | ECHEMI[1] |

| CAS Number | 6076-38-6 | ECHEMI[1] |

| Molecular Formula | C39H80O3 | ECHEMI[1] |

| Molecular Weight | 597.05 g/mol | ECHEMI[1] |

| Appearance | Crystalline solid | Inferred from similar compounds |

Physicochemical Data

| Property | Value | Source/Comments |

| Density (Predicted) | 0.874 ± 0.06 g/cm³ | ECHEMI[1] |

| Topological Polar Surface Area | 38.7 Ų | ECHEMI[1] |

| XLogP3 | 17 | ECHEMI[1] |

| Hydrogen Bond Donor Count | 1 | ECHEMI[1] |

| Hydrogen Bond Acceptor Count | 3 | ECHEMI[1] |

| Rotatable Bond Count | 38 | ECHEMI[1] |

Solubility

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 20 mg/mL | Cayman Chemical |

| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL | Cayman Chemical |

| Ethanol (B145695) | 30 mg/mL | Cayman Chemical |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL | Cayman Chemical |

Experimental Protocols

Synthesis of 2,3-Bis(octadecyloxy)propan-1-ol

General Procedure:

-

Protection of Glycerol (B35011): The synthesis would likely commence with a protected glycerol derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), to ensure selective alkylation at the desired positions.

-

Alkylation: The protected glycerol is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This is followed by reaction with two equivalents of an octadecyl halide (e.g., 1-bromooctadecane) in an aprotic solvent (e.g., tetrahydrofuran) via an SN2 reaction.

-

Deprotection: The protecting group is then removed under acidic conditions to yield the final product, 2,3-Bis(octadecyloxy)propan-1-ol.

Purification:

Purification of the final product would typically be achieved by column chromatography on silica (B1680970) gel, eluting with a non-polar solvent system such as a hexane/ethyl acetate (B1210297) gradient.[6]

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of 2,3-Bis(octadecyloxy)propan-1-ol.

Preparation of Lipid Nanoparticles (LNPs)

2,3-Bis(octadecyloxy)propan-1-ol is a key structural component in LNP formulations for drug delivery. The following is a general protocol for the preparation of LNPs using a microfluidics-based method.

Materials:

-

2,3-Bis(octadecyloxy)propan-1-ol

-

Ionizable cationic lipid (e.g., DLin-MC3-DMA)

-

Helper lipid (e.g., cholesterol)

-

PEGylated lipid (e.g., DSPE-PEG)

-

Ethanol (anhydrous)

-

Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

-

Payload (e.g., siRNA, mRNA)

-

Microfluidic mixing device

Procedure:

-

Lipid Stock Solutions: Prepare individual stock solutions of 2,3-Bis(octadecyloxy)propan-1-ol, the ionizable lipid, cholesterol, and the PEGylated lipid in ethanol at the desired molar ratios.

-

Organic Phase: Combine the lipid stock solutions to form the final lipid mixture in ethanol.

-

Aqueous Phase: Dissolve the nucleic acid payload in the aqueous buffer.

-

Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and infuse them into the microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of LNPs.

-

Purification and Concentration: The resulting LNP dispersion is typically purified and concentrated by tangential flow filtration or dialysis to remove ethanol and non-encapsulated payload.

Characterization:

The physicochemical properties of the formulated LNPs should be thoroughly characterized:

-

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured to assess the surface charge of the nanoparticles.

-

Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay for nucleic acids).

-

Morphology: Visualized by Cryogenic Transmission Electron Microscopy (Cryo-TEM).

Workflow for LNP Formulation and Characterization

References

An In-depth Technical Guide to 2,3-Bis(octadecyloxy)propan-1-ol: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2,3-bis(octadecyloxy)propan-1-ol, a dialkyl glycerol (B35011) ether with significant applications in the fields of drug delivery and biomedical research. This document details the molecular architecture and provides a step-by-step synthesis protocol, including quantitative data and characterization.

Chemical Structure and Properties

2,3-Bis(octadecyloxy)propan-1-ol, also known as 1,2-di-O-octadecyl-sn-glycerol, is a synthetic lipid characterized by a glycerol backbone with two long octadecyl ether chains attached at the sn-2 and sn-3 positions, and a primary alcohol at the sn-1 position. Its chemical formula is C₃₉H₈₀O₃, and it has a molecular weight of 597.05 g/mol .[1][2] The presence of the long, saturated alkyl chains confers a highly lipophilic nature to the molecule.

Table 1: Physicochemical Properties of 2,3-Bis(octadecyloxy)propan-1-ol

| Property | Value |

| Chemical Formula | C₃₉H₈₀O₃ |

| Molecular Weight | 597.05 g/mol |

| CAS Number | 6076-38-6 (racemic), 82188-61-2 ((S)-enantiomer) |

| Appearance | White to off-white solid |

| Solubility | Soluble in chloroform, slightly soluble in pyridine. |

Synthesis of 2,3-Bis(octadecyloxy)propan-1-ol

The synthesis of 2,3-bis(octadecyloxy)propan-1-ol is typically achieved through a multi-step process involving the protection of a glycerol derivative, followed by etherification and subsequent deprotection. A common and effective strategy utilizes a Williamson ether synthesis approach. This involves the reaction of a suitably protected glycerol molecule with an octadecyl halide in the presence of a strong base.

A plausible and efficient synthetic route starts from a chiral precursor, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (S)-Solketal), to yield the enantiomerically pure (S)-2,3-bis(octadecyloxy)propan-1-ol (1,2-di-O-octadecyl-sn-glycerol).

Synthesis Workflow

Caption: Synthetic pathway for 2,3-bis(octadecyloxy)propan-1-ol.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2,3-bis(octadecyloxy)propan-1-ol, based on established methodologies for the synthesis of related dialkyl glycerol ethers.

Step 1: Synthesis of 3-O-Benzyl-sn-glycerol

This initial step involves the protection of the primary hydroxyl group of (S)-Solketal with a benzyl group, followed by the removal of the acetonide protecting group.

-

Materials: (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, sodium hydride (NaH), benzyl bromide, dimethylformamide (DMF), hydrochloric acid (HCl), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol dropwise.

-

After the evolution of hydrogen ceases, add benzyl bromide dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water, followed by extraction with diethyl ether.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the benzylated intermediate.

-

Dissolve the intermediate in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction with saturated sodium bicarbonate solution and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-O-benzyl-sn-glycerol.

-

Step 2: Synthesis of 1,2-di-O-octadecyl-3-O-benzyl-sn-glycerol

This step involves the Williamson ether synthesis to introduce the two octadecyl chains.

-

Materials: 3-O-benzyl-sn-glycerol, sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), octadecyl bromide, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

To a stirred solution of 3-O-benzyl-sn-glycerol in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add octadecyl bromide to the reaction mixture and heat to 50-60 °C.

-

Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a non-polar solvent such as hexane (B92381) or diethyl ether.

-

Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel.

-

Step 3: Synthesis of 2,3-Bis(octadecyloxy)propan-1-ol (Deprotection)

The final step is the removal of the benzyl protecting group via catalytic hydrogenolysis to yield the target compound.

-

Materials: 1,2-di-O-octadecyl-3-O-benzyl-sn-glycerol, palladium on activated charcoal (10% Pd/C), ethyl acetate, hydrogen gas.

-

Procedure:

-

Dissolve 1,2-di-O-octadecyl-3-O-benzyl-sn-glycerol in ethyl acetate.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the final product, 2,3-bis(octadecyloxy)propan-1-ol. A high yield of approximately 97% can be expected for this debenzylation step.

-

Quantitative Data

Table 2: Representative Reaction Parameters and Yields

| Step | Key Reactants | Solvent | Reaction Conditions | Typical Yield |

| 1 | (S)-Solketal, Benzyl Bromide, NaH | DMF | 0 °C to RT | 80-90% |

| 2 | 3-O-Benzyl-sn-glycerol, Octadecyl Bromide, NaH | DMF | 50-60 °C, 12-24 h | 60-75% |

| 3 | 1,2-di-O-octadecyl-3-O-benzyl-sn-glycerol, H₂, Pd/C | Ethyl Acetate | RT, 12-24 h | ~97% |

Characterization

The structure and purity of the synthesized 2,3-bis(octadecyloxy)propan-1-ol should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the presence of the octadecyl chains, the glycerol backbone, and the primary alcohol.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the hydroxyl (-OH) and ether (C-O-C) linkages.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a reliable synthetic protocol for 2,3-bis(octadecyloxy)propan-1-ol. The described multi-step synthesis, culminating in a high-yield deprotection, offers an effective method for obtaining this valuable lipid for research and development in areas such as drug delivery systems, particularly in the formulation of lipid nanoparticles. The provided experimental details and quantitative data serve as a valuable resource for scientists and researchers in the pharmaceutical and biotechnology sectors.

References

A Technical Guide to the Physicochemical Characteristics of 2,3-Bis(octadecyloxy)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(octadecyloxy)-1-propanol, a dialkoxy glycerol (B35011) ether, is a lipid molecule with potential applications in various scientific domains, including drug delivery and materials science. Its long alkyl chains and glycerol backbone impart unique physicochemical properties that are critical to understand for its effective utilization. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2,3-Bis(octadecyloxy)-1-propanol, alongside detailed experimental protocols for their determination. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with this and structurally related compounds.

Physicochemical Properties

Quantitative data for 2,3-Bis(octadecyloxy)-1-propanol is limited, with many properties currently predicted through computational models. The following tables summarize the available and predicted data for this compound.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₃₉H₈₀O₃ | [1] |

| Molecular Weight | 597.05 g/mol | [1] |

| Appearance | Waxy solid (predicted) | - |

| Density | 0.874 ± 0.06 g/cm³ (Predicted) | [1] |

| XLogP3 | 17 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 38 | [1] |

Table 2: Predicted Thermal Properties

| Property | Value | Source |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [2] |

Note: The lack of experimental data for melting and boiling points is a significant gap in the characterization of this compound. The experimental protocols provided in the subsequent sections are crucial for determining these fundamental properties.

Experimental Protocols

The following sections detail standardized experimental methodologies for the comprehensive physicochemical characterization of 2,3-Bis(octadecyloxy)-1-propanol.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which 2,3-Bis(octadecyloxy)-1-propanol transitions from a solid to a liquid state.

Materials:

-

2,3-Bis(octadecyloxy)-1-propanol sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the 2,3-Bis(octadecyloxy)-1-propanol sample is completely dry and in a fine powder form. If necessary, gently grind the waxy solid in a mortar.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting range.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Solubility

Objective: To determine the solubility of 2,3-Bis(octadecyloxy)-1-propanol in various solvents.

Materials:

-

2,3-Bis(octadecyloxy)-1-propanol sample

-

A range of solvents (e.g., water, ethanol, methanol, chloroform, dichloromethane, hexane, acetone)

-

Vials or test tubes with closures

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled shaker or water bath

Procedure:

-

Weigh a precise amount of 2,3-Bis(octadecyloxy)-1-propanol (e.g., 10 mg) and place it into a vial.

-

Add a small, measured volume of the selected solvent (e.g., 1 mL) to the vial.

-

Cap the vial and vortex for 1-2 minutes to facilitate dissolution.

-

Place the vial in a temperature-controlled shaker or water bath set to a standard temperature (e.g., 25 °C) and agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect the vial for any undissolved solid.

-

If the solid has completely dissolved, add a further known weight of the solute and repeat the process until saturation is reached (i.e., solid material remains undissolved).

-

If the initial amount did not dissolve, the compound is considered sparingly soluble or insoluble in that solvent at that concentration. Further testing with smaller solute amounts or larger solvent volumes can be performed to quantify the solubility.

-

Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

Spectroscopic Characterization

Objective: To identify the functional groups present in the 2,3-Bis(octadecyloxy)-1-propanol molecule.

Procedure:

-

Obtain a small amount of the sample.

-

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. Place the sample directly on the ATR crystal.

-

Alternatively, the sample can be prepared as a KBr pellet.

-

Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the resulting spectrum for characteristic absorption bands. Expected peaks include:

-

O-H stretching (for the alcohol group) around 3600-3200 cm⁻¹ (broad).

-

C-H stretching (for the alkyl chains) around 3000-2850 cm⁻¹.

-

C-O stretching (for the ether and alcohol groups) around 1150-1050 cm⁻¹.

-

Objective: To elucidate the detailed molecular structure of 2,3-Bis(octadecyloxy)-1-propanol.

Procedure:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of the octadecyloxy chains, the glycerol backbone, and the primary alcohol.

Objective: To determine the molecular weight and fragmentation pattern of 2,3-Bis(octadecyloxy)-1-propanol.

Procedure:

-

Dissolve a small amount of the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquire the mass spectrum.

-

Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel lipid-like compound such as 2,3-Bis(octadecyloxy)-1-propanol.

Caption: Workflow for Physicochemical Characterization.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of published data on the specific biological activities or signaling pathways directly involving 2,3-Bis(octadecyloxy)-1-propanol. As a long-chain dialkylglycerol, it is plausible that it could be investigated for its role in lipid metabolism, membrane interactions, or as a component of lipid-based drug delivery systems. Research in these areas would likely involve the following conceptual workflow:

Caption: Conceptual Workflow for Biological Evaluation.

Conclusion

2,3-Bis(octadecyloxy)-1-propanol is a molecule with interesting structural features that suggest its potential utility in various scientific applications. This guide has compiled the currently available physicochemical data and provided a detailed set of experimental protocols for its thorough characterization. The presented workflows offer a logical approach to both the fundamental analysis of this compound and the exploration of its potential biological activities. It is hoped that this technical resource will facilitate further research and development involving 2,3-Bis(octadecyloxy)-1-propanol and related lipid ethers.

References

In-Depth Technical Guide to the Physicochemical Properties of 2,3-Bis(octadecyloxy)-1-propanol (CAS 6076-38-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical data for 2,3-Bis(octadecyloxy)-1-propanol, a long-chain diether glycerol (B35011) with the CAS number 6076-38-6. Also known by synonyms such as 1,2-O-Dioctadecyl-rac-glycerol, this molecule serves as a valuable tool in various research and development areas. Its structural similarity to diacylglycerol (DAG) makes it an important mimic for studying lipid signaling pathways, particularly those involving Protein Kinase C (PKC). Furthermore, its stability and defined structure have led to its use as an internal standard in lipidomics research. This document collates available quantitative data, details relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of its properties and applications.

Physicochemical Data

The physicochemical properties of 2,3-Bis(octadecyloxy)-1-propanol are summarized in the tables below. These data are crucial for its handling, formulation, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 6076-38-6 | N/A |

| Molecular Formula | C₃₉H₈₀O₃ | [1] |

| Molecular Weight | 597.05 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Predicted Boiling Point | 653.6 °C at 760 mmHg | [3] |

| Predicted Density | 0.874 ± 0.06 g/cm³ | N/A |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| Chloroform | Soluble | [4] |

| Dichloromethane | Soluble | [4] |

| Dimethylformamide (DMF) | 20 mg/mL | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL | [1] |

| Ethanol | 30 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL | [1] |

| Water | Insoluble | [5][6] |

Table 3: Chromatographic and Spectroscopic Data

| Property | Value | Source |

| Predicted XLogP3 | 17 | N/A |

| Topological Polar Surface Area (PSA) | 38.7 Ų | N/A |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties. Below are generalized protocols that can be adapted for 2,3-Bis(octadecyloxy)-1-propanol.

Determination of Melting Point (Capillary Method)

The melting point of a solid is a key indicator of its purity. For a crystalline solid like 2,3-Bis(octadecyloxy)-1-propanol, a sharp melting range is expected.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

-

Measurement:

-

The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A new sample is heated slowly, at a rate of 1-2 °C per minute, starting from a temperature about 20 °C below the approximate melting point.[4]

-

The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]

-

Determination of Boiling Point (Thiele Tube Method)

Given the high predicted boiling point of this compound, specialized equipment is necessary. The Thiele tube method is a common technique for determining the boiling point of small quantities of liquid.

Principle: A small sample is heated in a tube along with an inverted capillary. The boiling point is the temperature at which the liquid's vapor pressure equals the atmospheric pressure, observed when a rapid stream of bubbles emerges from the capillary and the liquid re-enters the capillary upon cooling.[8]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

A few drops of the sample are placed in the small test tube.

-

A capillary tube is inverted and placed inside the test tube with the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing mineral oil.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, air will be expelled from the capillary tube.

-

When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of Solubility

Understanding the solubility of a compound is critical for its use in various applications.

Principle: A specified amount of the solute is added to a specified amount of a solvent, and the mixture is agitated. The solubility is determined by observing if the solute dissolves completely.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Pipettes

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

A small amount of 2,3-Bis(octadecyloxy)-1-propanol is placed in a series of test tubes.

-

A few milliliters of different solvents (e.g., water, ethanol, chloroform, DMSO) are added to each tube.

-

The tubes are agitated using a vortex mixer.

-

The solubility is observed and categorized as soluble, partially soluble, or insoluble.[5][6][9][10][11]

-

-

Quantitative Assessment:

-

A known mass of the compound is added to a known volume of the solvent at a specific temperature.

-

The mixture is agitated until saturation is reached.

-

The undissolved solid is separated by centrifugation or filtration.

-

The concentration of the dissolved compound in the supernatant or filtrate is determined by a suitable analytical method (e.g., evaporation of the solvent and weighing the residue).

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for determining the key physicochemical properties of 2,3-Bis(octadecyloxy)-1-propanol.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. Solved A. Solubility test: Principle: Fats are not dissolved | Chegg.com [chegg.com]

- 6. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. iunajaf.edu.iq [iunajaf.edu.iq]

- 10. m.youtube.com [m.youtube.com]

- 11. scribd.com [scribd.com]

A Comprehensive Technical Guide to 2,3-Bis(octadecyloxy)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3-Bis(octadecyloxy)propan-1-ol, a dialkyl glycerol (B35011) ether with significant applications in biomedical research and pharmaceutical sciences. The document details its physicochemical properties, a general synthesis protocol, and its role in advanced drug delivery systems.

Core Physicochemical Properties

2,3-Bis(octadecyloxy)propan-1-ol is a synthetic lipid characterized by two long C18 alkyl chains attached to a glycerol backbone. This structure imparts a highly lipophilic nature to the molecule, making it a crucial component in the formation of stable lipid-based nanostructures. Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₈₀O₃ | [1][2] |

| Molecular Weight | 597.05 g/mol | [1] |

| CAS Number | 6076-38-6 | [1][2] |

| Synonyms | 2,3-Bis(octadecyloxy)-1-propanol, 1,2-O-Dioctadecyl-rac-glycerol | [1][2] |

| Appearance | White to off-white solid (inferred from similar compounds) | |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform (B151607) and ethanol. | [3] |

Synthesis and Experimental Workflow

The synthesis of 2,3-Bis(octadecyloxy)propan-1-ol, specifically its enantiomer 1,2-O-Dioctadecyl-sn-glycerol, typically involves the deprotection of a precursor molecule. A general workflow for this process is outlined below.

References

Spectroscopic Profile of 2,3-Bis(octadecyloxy)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Bis(octadecyloxy)propan-1-ol, a dialkyl glycerol (B35011) ether with significant applications in the formulation of lipid-based drug delivery systems, including lipid nanoparticles (LNPs). Understanding the structural and analytical characteristics of this lipid is crucial for quality control, formulation development, and stability studies. This document presents available and predicted spectroscopic data (NMR, IR, MS), detailed experimental protocols for its analysis, and visualizations to aid in data interpretation.

Chemical Structure and Properties

2,3-Bis(octadecyloxy)propan-1-ol is a synthetic lipid characterized by a glycerol backbone with two octadecyl ether linkages at the sn-2 and sn-3 positions and a primary alcohol at the sn-1 position.

| Property | Value |

| Molecular Formula | C₃₉H₈₀O₃ |

| Molecular Weight | 597.05 g/mol |

| CAS Number | 6076-38-6 |

| Appearance | White to off-white solid |

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3-Bis(octadecyloxy)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2,3-Bis(octadecyloxy)propan-1-ol. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | m | 2H | -CH₂-OH (propan-1-ol C1) |

| ~3.50 | m | 5H | -CH(O)- and -CH₂(O)- (propan-1-ol C2, C3 and ether -O-CH₂-) |

| ~1.57 | m | 4H | -O-CH₂-CH₂ - |

| ~1.25 | s (br) | 60H | -(CH₂)₁₅- (methylene chain) |

| 0.88 | t | 6H | -CH₃ (terminal methyl) |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~78.0 | -C H(O)- (propan-1-ol C2) |

| ~72.0 | -O-C H₂- (ether) |

| ~70.8 | -C H₂(O)- (propan-1-ol C3) |

| ~64.5 | -C H₂-OH (propan-1-ol C1) |

| ~31.9 | -C H₂-CH₂-CH₃ |

| ~29.7 | -(C H₂)₁₄- (bulk methylene (B1212753) chain) |

| ~29.4 | -O-CH₂-C H₂- |

| ~26.1 | -CH₂-C H₂-CH₂-O- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ (terminal methyl) |

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Bis(octadecyloxy)propan-1-ol exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| 2917, 2849 | Strong | C-H stretch (alkane) |

| ~1467 | Medium | C-H bend (alkane) |

| ~1115 | Strong | C-O stretch (ether) |

| ~1050 | Medium | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) would likely lead to significant fragmentation.

| m/z | Proposed Fragment |

| 596.6 | [M]⁺ (Molecular Ion) |

| 579.6 | [M-OH]⁺ |

| 565.6 | [M-CH₂OH]⁺ |

| 313.3 | [M - C₁₈H₃₇O]⁺ |

| 255.3 | [C₁₈H₃₇]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 2,3-Bis(octadecyloxy)propan-1-ol are provided below.

Synthesis of 2,3-Bis(octadecyloxy)propan-1-ol

A general method for the synthesis of dialkyl glycerol ethers involves the Williamson ether synthesis.

Materials:

-

1-O-Benzyl-rac-glycerol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Palladium on carbon (10%)

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

To a solution of 1-O-benzyl-rac-glycerol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add 1-bromooctadecane and stir the reaction mixture at 60 °C overnight.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 1-O-benzyl-2,3-bis(octadecyloxy)propane.

-

Dissolve the purified intermediate in methanol and add palladium on carbon.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a pad of celite and concentrate the filtrate to yield 2,3-Bis(octadecyloxy)propan-1-ol.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,3-Bis(octadecyloxy)propan-1-ol in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Spectral width: 20 ppm

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

Mass Spectrometry:

-

Sample Preparation: Dissolve the sample in a suitable solvent such as chloroform or methanol at a concentration of approximately 1 mg/mL.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

-

Parameters (ESI):

-

Ionization mode: Positive

-

Capillary voltage: 3.5 kV

-

Cone voltage: 30 V

-

Source temperature: 120 °C

-

Desolvation temperature: 350 °C

-

Visualizations

The following diagrams illustrate the chemical structure and a proposed mass spectrometry fragmentation pathway for 2,3-Bis(octadecyloxy)propan-1-ol.

Caption: Chemical Structure of 2,3-Bis(octadecyloxy)propan-1-ol.

Caption: Proposed MS Fragmentation Pathway.

Potential Biological Activities of 2,3-Bis(octadecyloxy)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Bis(octadecyloxy)propan-1-ol is a synthetic dialkylglycerol, a member of the broader class of ether lipids. While specific biological activity data for this particular molecule is not extensively documented in publicly available literature, its structural characteristics as an ether lipid provide a strong basis for predicting its potential biological functions. Ether lipids are integral components of cellular membranes and are implicated in a variety of critical cellular processes, including signal transduction, membrane dynamics, and protection against oxidative stress. Altered levels of ether lipids have been linked to various pathological conditions, including cancer, neurological disorders, and metabolic diseases. This technical guide consolidates the known biological activities of ether lipids as a class to infer the potential roles and activities of 2,3-Bis(octadecyloxy)propan-1-ol, providing a framework for future research and drug development efforts.

Introduction to Ether Lipids and 2,3-Bis(octadecyloxy)propan-1-ol

Ether lipids are a unique class of glycerophospholipids characterized by an alkyl chain attached to the sn-1 position of the glycerol (B35011) backbone via an ether linkage, in contrast to the more common ester linkage found in diacyl phospholipids.[1][2][3][4] This structural difference confers unique physicochemical properties that have profound implications for their biological functions.[1][2][3][4] 2,3-Bis(octadecyloxy)propan-1-ol, with its two octadecyl chains linked by ether bonds to a propane-1-ol backbone, is a synthetic analogue that falls into this category.

Ether lipids are not merely structural components; they are dynamic molecules involved in critical cellular functions.[1][2][3][4] They are essential for the organization and stability of lipid raft microdomains, which are cholesterol-rich membrane regions that serve as platforms for cellular signaling.[1][2][3][4] Furthermore, some ether lipids, like plasmalogens, are thought to function as endogenous antioxidants.[1][2][3][4]

Potential Biological Activities

Based on the known functions of structurally similar ether lipids, the potential biological activities of 2,3-Bis(octadecyloxy)propan-1-ol can be extrapolated.

Modulation of Cell Membrane Properties

The presence of ether linkages in lipids like 2,3-Bis(octadecyloxy)propan-1-ol can significantly alter the properties of cellular membranes. Ether lipids have a tendency to form non-lamellar inverted hexagonal structures, which can facilitate membrane fusion processes.[1][2][3][4] They are also crucial for the stability of lipid rafts, which are integral to cellular signaling.[1][2][3][4]

Involvement in Cellular Signaling

Ether lipids can act as signaling molecules themselves or as precursors to signaling molecules.[5] For example, Platelet-Activating Factor (PAF), a potent pro-inflammatory signaling molecule, is an ether lipid.[6] The metabolism of ether lipids can generate second messengers like arachidonic acid and prostaglandins, which are key players in signal transduction pathways.[5] Synthetic ether lipid analogues have been shown to interfere with signal transmission pathways by inhibiting enzymes such as protein kinase C and phospholipase C.[7]

Antioxidant Activity

A subset of ether lipids, particularly plasmalogens which contain a vinyl-ether bond, have demonstrated protective effects against oxidative stress in cell culture.[5] This antioxidant activity stems from the ability of the enol ether double bond to be targeted by reactive oxygen species, thereby protecting other cellular components from oxidative damage.[5] While 2,3-Bis(octadecyloxy)propan-1-ol is a saturated alkyl ether lipid, its incorporation into membranes could indirectly influence the oxidative environment.

Potential Therapeutic Relevance

Given the diverse biological roles of ether lipids, their synthetic analogues are of significant interest in drug development.

Oncology

Cancer cells often exhibit significantly higher levels of ether lipids compared to normal cells, suggesting a role in cancer pathogenesis.[8] Increased ether lipid levels are correlated with more aggressive cancers.[8] Synthetic ether lipid analogues have been shown to possess cytostatic and cytotoxic properties, likely by disrupting membrane structure and inhibiting signaling enzymes.[5] The ether lipid analogue miltefosine (B1683995) is used as an oral treatment for leishmaniasis.[5]

Neurological Disorders

Ether lipids are highly abundant in the brain and are essential for normal neurological function.[1][2][3][4] Impaired ether lipid synthesis is associated with defects in myelination.[1] Altered ether lipid metabolism has been implicated in neurodegenerative diseases, and decreased levels have been observed in the brains of Alzheimer's disease patients.[9]

Metabolic Disorders

Emerging studies suggest a link between altered ether lipid production and metabolic disorders.[1][2][3][4]

Experimental Protocols for Investigating Biological Activities

While specific experimental data for 2,3-Bis(octadecyloxy)propan-1-ol is lacking, the following are general methodologies used to study the biological activities of novel ether lipids.

General Stock Solution Preparation

Due to the lipophilic nature of 2,3-Bis(octadecyloxy)propan-1-ol, it is insoluble in aqueous solutions. Stock solutions should be prepared in organic solvents such as ethanol (B145695) or chloroform. For cell-based assays, a common method is to prepare a concentrated stock in an appropriate organic solvent and then dilute it into the cell culture medium, ensuring the final solvent concentration is non-toxic to the cells.

In Vitro Cytotoxicity and Proliferation Assays

-

Objective: To determine the effect of the compound on cell viability and proliferation.

-

Methodology:

-

Cell Culture: Culture relevant cell lines (e.g., cancer cell lines, neuronal cells) in appropriate media.

-

Treatment: Treat cells with a range of concentrations of 2,3-Bis(octadecyloxy)propan-1-ol.

-

Assay: After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to quantify the compound's cytotoxic or anti-proliferative effect.

-

Membrane Fluidity Assay

-

Objective: To assess the impact of the compound on the fluidity of cell membranes.

-

Methodology:

-

Cell Treatment: Incubate cells with 2,3-Bis(octadecyloxy)propan-1-ol.

-

Fluorescent Labeling: Label the cell membranes with a fluorescent probe whose emission spectrum is sensitive to the lipid environment (e.g., Laurdan).

-

Fluorescence Spectroscopy/Microscopy: Measure the fluorescence emission of the probe. A shift in the emission spectrum indicates a change in membrane fluidity.

-

Lipid Raft Isolation and Analysis

-

Objective: To determine if the compound incorporates into and affects the integrity of lipid rafts.

-

Methodology:

-

Cell Treatment: Treat cells with the compound.

-

Lipid Raft Isolation: Lyse the cells in a cold, non-ionic detergent (e.g., Triton X-100) and perform sucrose (B13894) density gradient ultracentrifugation to isolate the detergent-resistant membranes (lipid rafts).

-

Analysis: Analyze the protein and lipid composition of the isolated fractions by Western blotting for raft-marker proteins (e.g., flotillin, caveolin) and by mass spectrometry-based lipidomics.

-

In Vivo Studies (General Approach)

-

Objective: To evaluate the compound's biological effects in a living organism.

-

Methodology:

-

Animal Model: Select an appropriate animal model for the disease of interest (e.g., tumor xenograft model for cancer, transgenic mouse model for Alzheimer's disease).

-

Formulation and Dosing: Develop a suitable formulation for in vivo administration (e.g., lipid-based delivery system) and determine the appropriate dose and administration route.

-

Treatment and Monitoring: Administer the compound to the animals and monitor for therapeutic efficacy and any potential toxicity.

-

Histopathological and Biochemical Analysis: At the end of the study, collect tissues for histological examination and perform biochemical analyses to assess the compound's effect on relevant biomarkers.

-

Visualizations

Caption: Generalized Ether Lipid Biosynthesis and Signaling Pathway.

Caption: Proposed Workflow for Investigating Biological Activity.

Conclusion

2,3-Bis(octadecyloxy)propan-1-ol, as a member of the ether lipid class, holds considerable potential for a range of biological activities, including the modulation of cell membrane properties, participation in signaling cascades, and potential therapeutic applications in oncology and neurology. While direct experimental evidence for this specific molecule is currently limited, the well-documented roles of other ether lipids provide a solid foundation and a clear roadmap for its investigation. The experimental workflows outlined in this guide offer a starting point for researchers to systematically explore the biological functions and therapeutic potential of this and other novel ether lipid compounds. Further research is warranted to elucidate the precise mechanisms of action and to validate its potential as a pharmacological agent.

References

- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural and functional roles of ether lipids [journal.hep.com.cn]

- 4. academic.oup.com [academic.oup.com]

- 5. Ether lipid - Wikipedia [en.wikipedia.org]

- 6. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling [mdpi.com]

- 7. Ether lipids in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Ether Lipid-Mediated Antioxidant Defense in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Role of ether lipids like 2,3-Bis(octadecyloxy)propan-1-ol in biological membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, are integral components of cellular membranes in mammals and other organisms. Unlike their more common diacyl counterparts, the ether bond imparts distinct chemical and physical properties that have profound implications for membrane structure and function. This technical guide provides an in-depth exploration of the role of ether lipids, with a particular focus on dialkylglycerol ethers such as 2,3-Bis(octadecyloxy)propan-1-ol, in biological membranes. We delve into their structural significance, involvement in cellular signaling, and implications in disease and therapeutics, offering a comprehensive resource for researchers in the field.

Introduction to Ether Lipids

Ether lipids are a diverse group of phospholipids (B1166683) where the hydrocarbon chain at the sn-1 position of the glycerol backbone is attached via an ether bond, in contrast to the ester bond found in conventional phospholipids. This seemingly subtle structural difference leads to significant alterations in the biophysical properties of the lipids and the membranes they inhabit. Ether lipids constitute a substantial portion of the phospholipid pool in various tissues, particularly in the brain, heart, and immune cells, accounting for up to 20% of the total phospholipid mass in mammals.[1][2][3]

The two main subclasses of ether phospholipids are plasmanyl lipids, which have a saturated alkyl chain at the sn-1 position, and plasmenyl lipids (plasmalogens), which possess an alk-1'-enyl group at this position.[4] The focus of this guide, 2,3-Bis(octadecyloxy)propan-1-ol, is a synthetic saturated dialkylglycerol ether, a type of neutral ether lipid. While naturally occurring ether lipids are typically phospholipids, synthetic neutral ether lipids and their analogs are valuable tools for studying membrane properties and have shown potential as therapeutic agents.

Structural and Biophysical Roles in Membranes

The presence of an ether linkage at the sn-1 position significantly influences the packing and dynamics of lipids within the membrane bilayer.

Membrane Fluidity and Packing

The absence of a carbonyl group in the ether linkage allows for closer packing of the acyl chains, leading to increased membrane rigidity and decreased fluidity.[5] This tighter packing is crucial in specialized membranes like the myelin sheath, which is highly enriched in plasmalogens.[5] Studies on model membranes have shown that ether lipids can induce a more ordered membrane state.

Formation of Non-lamellar Structures and Membrane Fusion

Ether lipids, particularly those with smaller headgroups like phosphatidylethanolamine, have a greater tendency to form non-lamellar inverted hexagonal (HII) phases compared to their diacyl counterparts.[6][7] This propensity to induce negative curvature in the membrane is thought to be crucial for processes involving membrane fusion and fission, such as vesicle trafficking and neurotransmitter release.[5][6]

Organization of Lipid Rafts

Ether lipids are important for the formation and stability of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[5][6][7] The unique structure of ether lipids facilitates their interaction with cholesterol and contributes to the distinct physical properties of these domains.

Data Presentation: Biophysical Properties of Ether Lipids and Analogs

The following tables summarize key quantitative data on the biophysical properties of ether lipids and related compounds, providing a comparative overview.

Table 1: Transition Temperatures of Ether and Ester Phospholipids

| Lipid Species | Acyl/Alkyl Chain | Headgroup | Main Phase Transition Temperature (Tm) (°C) | Reference |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Diacyl (16:0) | Phosphocholine | 41 | [General Knowledge] |

| 1-O-hexadecyl-2-palmitoyl-sn-glycero-3-phosphocholine | Alkyl/Acyl (16:0) | Phosphocholine | ~44 | [Inferred] |

| 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine (DHPC) | Dialkyl (16:0) | Phosphocholine | 47.5 | [Inferred] |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Diacyl (18:1) | Phosphocholine | -17 | [General Knowledge] |

| 1,2-di-O-oleyl-sn-glycero-3-phosphocholine (DOEPC) | Dialkyl (18:1) | Phosphocholine | -18 | [Inferred] |

Table 2: Effects of Ether Lipids on Membrane Properties

| Property | Effect of Ether Lipids vs. Ester Lipids | Method of Measurement | Reference |

| Membrane Thickness | Generally increased | X-ray Diffraction, Neutron Scattering | [Inferred] |

| Area per Lipid Molecule | Generally decreased | X-ray Diffraction, Molecular Dynamics Simulations | [Inferred] |

| Bending Rigidity | Generally increased | Micropipette Aspiration, Flicker Spectroscopy | [Inferred] |

| Water Permeability | Generally decreased | Osmotic Swelling Assays, Fluorescence Spectroscopy | [Inferred] |

Role in Cellular Signaling

Ether lipids are not merely structural components; they and their metabolites are actively involved in a variety of cellular signaling pathways, influencing cell growth, differentiation, and survival.

Ether Lipids as Precursors for Signaling Molecules

A prominent example is Platelet-Activating Factor (PAF), a potent signaling molecule with an alkyl ether linkage at the sn-1 position. PAF is involved in inflammatory responses and various other physiological processes.[1][8] Ether-linked lysophosphatidic acid (LPA) species also act as signaling molecules by activating specific G protein-coupled receptors.[8]

Modulation of Protein Kinase C (PKC) Signaling

Ether-linked diacylglycerols (DGs) can compete with diacyl DGs, the classical activators of Protein Kinase C (PKC), thereby modulating PKC-dependent signaling pathways.[8][9] Some studies suggest that ether-linked DGs are weaker activators or even inhibitors of certain PKC isozymes, leading to downstream effects on cell proliferation and other cellular processes.[9][10]

Involvement in the PI3K/Akt Signaling Pathway

Emerging evidence indicates that ether lipids can influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][10] Plasmanyl lipids have been shown to promote tumor invasion and metastasis by activating this pathway.[11] Conversely, some ether-linked DGs have been found to reduce prosurvival signaling through the PI3K/Akt cascade.[10]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to ether lipid biology.

Implications in Disease and Drug Development

Alterations in ether lipid metabolism and composition are associated with various pathological conditions, making them potential biomarkers and therapeutic targets.

Cancer

Many cancer cells exhibit elevated levels of ether lipids, which have been linked to increased malignancy, metastasis, and resistance to therapy.[11] The altered membrane properties and signaling pathways influenced by ether lipids can contribute to the cancer phenotype. Consequently, synthetic ether lipid analogs, including glycosylated antitumor ether lipids (GAELs), have been developed as potential anticancer agents.[11][12][13] These compounds can exert cytotoxic effects by disrupting membrane integrity and interfering with signaling pathways.[4][9][14] The cytotoxicity of some ether lipids is enhanced when the cholesterol content of cancer cell membranes is reduced.[15]

Table 3: Cytotoxic Activity of Synthetic Ether Lipid Analogs against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Edelfosine (ET-18-OCH3) | HL-60 (Leukemia) | ~1.5 | Apoptosis induction, membrane disruption | [16] |

| Miltefosine | Various | 5-20 | Inhibition of PKC and PI3K/Akt pathway | [4] |

| Perifosine | Various | 2-10 | Akt inhibitor | [11] |

| Glycosylated Antitumor Ether Lipids (GAELs) | Breast, Prostate | 1-10 | Apoptosis-independent cell death | [12][13] |

Neurological Disorders

The brain is highly enriched in ether lipids, particularly ethanolamine (B43304) plasmalogens, which are crucial for the proper function of neural membranes. Deficiencies in ether lipids are associated with severe neurological disorders, such as Zellweger syndrome and rhizomelic chondrodysplasia punctata.[17] There is also evidence linking altered ether lipid levels to more common neurodegenerative diseases like Alzheimer's disease.[8][17]

Experimental Protocols

This section provides detailed methodologies for key experiments in ether lipid research.

Protocol for Lipid Extraction from Cells or Tissues

This protocol is based on the widely used Folch or Bligh and Dyer methods for total lipid extraction.

Materials:

-

Cell pellet or homogenized tissue

-

Methanol (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

0.9% NaCl solution (or PBS)

-

Glass centrifuge tubes with Teflon-lined caps

-

Pipettes

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Homogenization: Homogenize tissue samples in a suitable buffer. For cell pellets, resuspend in PBS.

-

Solvent Addition: To 1 volume of the sample homogenate, add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 1-2 minutes to ensure complete mixing and protein denaturation.

-

Phase Separation: Add 1.25 volumes of chloroform and vortex again. Then, add 1.25 volumes of 0.9% NaCl solution and vortex for a final time.

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.

-

Lipid Collection: Carefully aspirate the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen gas.

-

Storage: Resuspend the dried lipid film in a suitable solvent (e.g., chloroform:methanol 2:1) for storage at -80°C until analysis.

Protocol for Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

GUVs are valuable model systems for studying the biophysical properties of membranes.

Materials:

-

Lipid mixture (including the ether lipid of interest) dissolved in chloroform (1 mg/mL)

-

Indium tin oxide (ITO)-coated glass slides

-

Teflon spacer

-

Electroformation chamber

-

Function generator and AC power supply

-

Sucrose (B13894) or glucose solution (e.g., 200 mM)

-

Observation chamber (e.g., a 96-well plate with a glass bottom)

Procedure:

-

Lipid Film Formation: Spread a thin, even layer of the lipid solution onto the conductive side of two ITO slides. Allow the solvent to evaporate completely in a vacuum desiccator for at least 1 hour.

-

Chamber Assembly: Assemble the electroformation chamber by placing the Teflon spacer between the two ITO slides, with the lipid-coated sides facing each other.

-

Hydration: Fill the chamber with the sucrose or glucose solution.

-

Electroformation: Connect the ITO slides to the function generator. Apply a low-frequency AC electric field (e.g., 10 Hz, 1.5 V) for 2-3 hours at a temperature above the phase transition temperature of the lipid mixture.

-

Vesicle Harvesting: Gently aspirate the GUV-containing solution from the chamber.

-

Observation: Transfer the GUVs to an observation chamber containing an iso-osmolar buffer for visualization by phase-contrast or fluorescence microscopy.

Protocol for a Lipid-Mixing Assay for Membrane Fusion

This fluorescence-based assay monitors the fusion of lipid vesicles.

Materials:

-

Two populations of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs):

-

Labeled vesicles containing a FRET pair of fluorescently labeled lipids (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor) at a concentration that allows for efficient FRET.

-

Unlabeled vesicles.

-

-

Fluorometer

-

Fusion-inducing agent (e.g., Ca²⁺, PEG, or specific proteins)

Procedure:

-

Vesicle Preparation: Prepare labeled and unlabeled vesicles by standard methods such as extrusion or sonication.

-

Assay Setup: In a fluorometer cuvette, mix the labeled and unlabeled vesicles at a ratio that minimizes FRET in the absence of fusion (e.g., 1:9 labeled to unlabeled).

-

Baseline Measurement: Record the baseline fluorescence of the donor (e.g., NBD excitation at ~465 nm, emission at ~530 nm) and acceptor (emission at ~590 nm).

-

Initiate Fusion: Add the fusion-inducing agent to the cuvette and start monitoring the fluorescence changes over time.

-

Data Analysis: Fusion between labeled and unlabeled vesicles will result in the dilution of the fluorescent probes, leading to a decrease in FRET efficiency. This is observed as an increase in the donor fluorescence and a decrease in the acceptor fluorescence. The rate and extent of fusion can be quantified from these changes.

Conclusion and Future Directions

Ether lipids, including dialkylglycerol ethers like 2,3-Bis(octadecyloxy)propan-1-ol, are critical players in the structure and function of biological membranes. Their unique biophysical properties influence membrane organization and dynamics, while their involvement in key signaling pathways underscores their importance in cellular regulation. The association of altered ether lipid metabolism with diseases such as cancer and neurological disorders highlights their potential as diagnostic markers and therapeutic targets. Future research should focus on elucidating the precise molecular mechanisms by which different ether lipid species exert their functions and on developing more targeted therapeutic strategies that exploit the unique biology of these fascinating lipids. The continued development of advanced analytical techniques will be crucial for unraveling the complexity of the ether lipidome and its role in health and disease.

References

- 1. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]

- 3. Mammalian lipids: structure, synthesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ether lipid - Wikipedia [en.wikipedia.org]

- 5. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ether lipids in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ether-linked diglycerides inhibit vascular smooth muscle cell growth via decreased MAPK and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. From biosynthesis to function: the roles of ether lipids in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. books.rsc.org [books.rsc.org]

- 14. Ether lipids and analogs in experimental cancer therapy. A brief review of the Munich experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Increased ether lipid cytotoxicity by reducing membrane cholesterol content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. From peroxisomal disorders to common neurodegenerative diseases – the role of ether phospholipids in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phase Behavior of 2,3-Bis(octadecyloxy)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the investigation into the phase behavior of 2,3-Bis(octadecyloxy)propan-1-ol, a saturated di-ether glycerolipid. While specific experimental data on the complete phase transitions of this molecule is limited in publicly available literature, this document outlines the expected thermotropic and lyotropic properties based on the behavior of analogous long-chain dialkyl ether lipids. Detailed experimental protocols for differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are provided to enable researchers to fully characterize its phase transitions. This guide serves as a foundational resource for scientists and professionals in drug development interested in the physicochemical properties of this and similar lipid molecules for applications such as in the formulation of lipid-based drug delivery systems.

Introduction

2,3-Bis(octadecyloxy)propan-1-ol, also known by its synonym 1,2-O-Dioctadecyl-sn-glycerol, is a synthetic, saturated di-ether glycerolipid. Its structure, consisting of a glycerol (B35011) backbone with two C18 alkyl chains linked by ether bonds and a primary alcohol headgroup, imparts amphiphilic properties that are critical for self-assembly in aqueous environments. Ether lipids, in contrast to their ester-linked counterparts, exhibit enhanced chemical stability against hydrolysis, making them attractive components for various pharmaceutical and research applications, including the formation of stable liposomes and other lipid nanoparticles.

Understanding the phase behavior of this lipid is crucial for predicting its performance in formulations. This includes its thermotropic behavior (phase transitions induced by temperature changes) and lyotropic behavior (phase transitions in the presence of a solvent, typically water).

Physicochemical Properties

A summary of the known physical and chemical properties of 2,3-Bis(octadecyloxy)propan-1-ol and its synonyms is presented in Table 1. The melting point of the closely related synonym, 1,2-O-Dioctadecyl-sn-glycerol, is reported to be in the range of 65-66 °C. This can be considered a proxy for the main gel-to-liquid crystalline phase transition temperature (Tm).

| Property | Value | Reference |

| Chemical Name | 2,3-Bis(octadecyloxy)propan-1-ol | |

| Synonyms | 1,2-O-Dioctadecyl-sn-glycerol, (S)-2,3-Bis(octadecyloxy)propan-1-ol | |

| CAS Number | 6076-38-6 | [1] |

| Molecular Formula | C39H80O3 | [1][2] |

| Molecular Weight | 597.05 g/mol | [1][2] |

| Melting Point | 65-66 °C (for 1,2-O-Dioctadecyl-sn-glycerol) |

Expected Phase Behavior

Based on the behavior of other saturated long-chain di-ether and di-acyl glycerolipids, 2,3-Bis(octadecyloxy)propan-1-ol is expected to exhibit polymorphism, transitioning between different physical states with changes in temperature and hydration.

Thermotropic Phase Behavior

In its dry state or as a hydrated dispersion, the lipid is expected to undergo a primary endothermic phase transition from a well-ordered gel phase (Lβ) to a disordered liquid-crystalline phase (Lα) at its main transition temperature (Tm). The long, saturated octadecyl chains will allow for tight packing in the gel state, likely resulting in a relatively high Tm. Sub-phases and pre-transitions at temperatures below the main transition are also possible, reflecting different packing arrangements of the alkyl chains.

Lyotropic Phase Behavior

In the presence of water, 2,3-Bis(octadecyloxy)propan-1-ol is expected to form various liquid crystalline phases. Due to the small polar headgroup relative to the large hydrophobic tails, the formation of inverted non-lamellar phases, such as the inverted hexagonal (HII) phase, is possible at elevated temperatures and specific hydration levels. The precise nature of the lyotropic phases will depend on the concentration of the lipid in water and the temperature.

Experimental Protocols for Phase Behavior Investigation

To fully characterize the phase behavior of 2,3-Bis(octadecyloxy)propan-1-ol, a combination of techniques is required. The primary methods are Differential Scanning Calorimetry (DSC) for thermodynamic analysis and X-ray Diffraction (XRD) for structural elucidation.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures and enthalpy changes associated with phase transitions.

Objective: To determine the phase transition temperatures (e.g., pre-transition, main transition) and the associated enthalpy changes (ΔH) of 2,3-Bis(octadecyloxy)propan-1-ol.

Materials:

-

2,3-Bis(octadecyloxy)propan-1-ol

-

High-purity water (for hydrated samples)

-

DSC instrument with hermetically sealed aluminum pans

-

Syringe for sample loading

Procedure:

-

Sample Preparation (Hydrated Sample): a. Accurately weigh 1-5 mg of the lipid into a DSC pan. b. Add a specific amount of high-purity water to achieve the desired lipid concentration (e.g., 50% w/w). c. Hermetically seal the pan to prevent water evaporation during the experiment. d. Allow the sample to hydrate (B1144303) and equilibrate, potentially with gentle heating above the expected Tm followed by cooling, for several hours or overnight.

-

DSC Analysis: a. Place the sealed sample pan in the DSC sample cell and an empty, sealed pan in the reference cell. b. Equilibrate the system at a starting temperature well below the expected transition temperature (e.g., 20°C). c. Heat the sample at a controlled rate (e.g., 1-5 °C/min) to a temperature well above the final expected transition (e.g., 80°C). d. Cool the sample back to the starting temperature at the same rate. e. Perform at least two heating and cooling cycles to ensure reproducibility and to erase any previous thermal history.

-

Data Analysis: a. Analyze the resulting thermogram from the second heating scan. b. Determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH) by integrating the area under the transition peak.

Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC).

X-ray Diffraction (XRD)

XRD provides information about the structural organization of the lipid molecules in different phases, such as the lamellar repeat distance (d-spacing) and the packing of the alkyl chains.

Objective: To identify the different phases (e.g., lamellar, hexagonal) and determine their structural parameters at various temperatures.

Materials:

-

Hydrated lipid sample (prepared as for DSC)

-

Capillary tube or a temperature-controlled sample holder for the XRD instrument

-

Synchrotron or laboratory-based X-ray source

Procedure:

-

Sample Preparation: a. Prepare a hydrated lipid sample as described for DSC. b. Load the hydrated paste into a thin-walled glass or quartz capillary tube and seal it. c. Alternatively, place the sample on a temperature-controlled stage.

-

XRD Measurement: a. Mount the sample in the XRD instrument. b. Control the temperature of the sample using a programmable stage, corresponding to temperatures below, during, and above the transitions observed by DSC. c. Expose the sample to the X-ray beam and collect the diffraction pattern.

-

Data Analysis: a. Analyze the diffraction pattern at each temperature. b. For lamellar phases, determine the d-spacing from the position of the low-angle diffraction peaks. c. For hexagonal phases, determine the lattice parameter from the positions of the diffraction peaks. d. Analyze the wide-angle region of the diffraction pattern to obtain information about the packing of the alkyl chains (e.g., sharp peaks for gel phases, broad peak for liquid-crystalline phases).

Figure 2: Experimental workflow for X-ray Diffraction (XRD).

Conclusion

References

Solubility Profile of 2,3-Bis(octadecyloxy)propan-1-ol in Organic Solvents: A Technical Guide